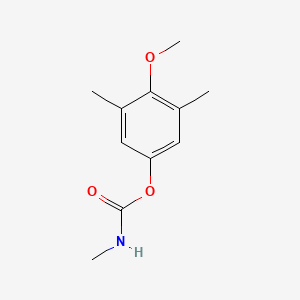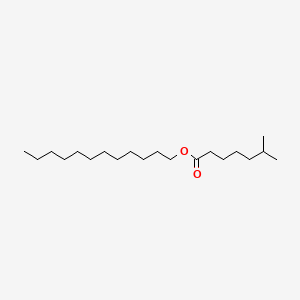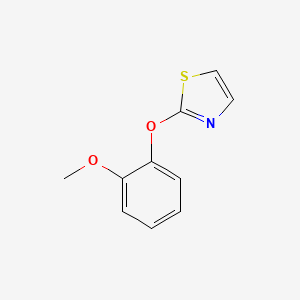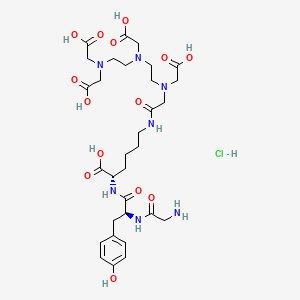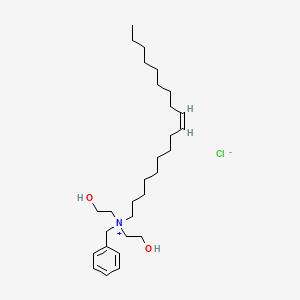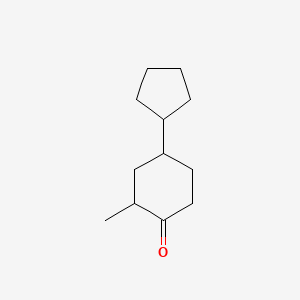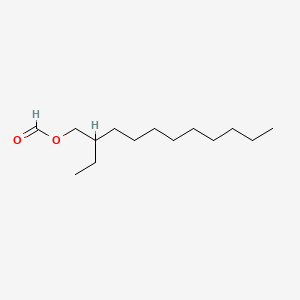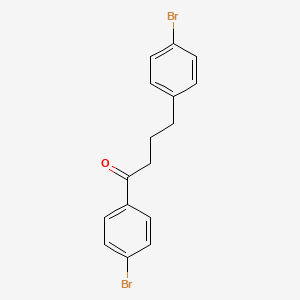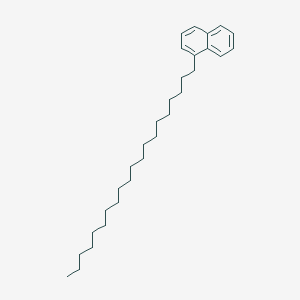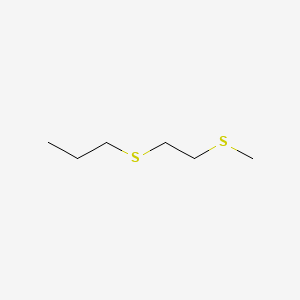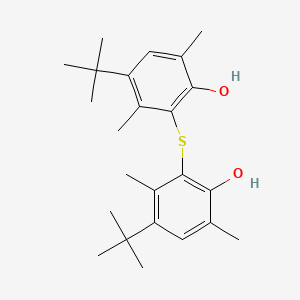
2,2'-Thiobis(4-tert-butyl-3,6-xylenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Thiobis(4-tert-butyl-3,6-xylenol): is a chemical compound known for its antioxidant properties. It is a phenolic compound with a sulfur bridge connecting two phenolic rings, each substituted with tert-butyl groups and methyl groups. This structure imparts the compound with significant stability and resistance to oxidative degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Thiobis(4-tert-butyl-3,6-xylenol) typically involves the reaction of 4-tert-butyl-3,6-xylenol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of a thioether linkage between the two phenolic units. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of 2,2’-Thiobis(4-tert-butyl-3,6-xylenol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’-Thiobis(4-tert-butyl-3,6-xylenol) can undergo oxidation reactions, where the phenolic groups are oxidized to quinones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: 2,2’-Thiobis(4-tert-butyl-3,6-xylenol) is widely used as an antioxidant in polymer chemistry to prevent the oxidative degradation of polymers. It is also used as a stabilizer in the production of plastics and rubber .
Biology and Medicine: In biological research, this compound is used to study oxidative stress and its effects on biological systems. It is also investigated for its potential therapeutic applications in preventing oxidative damage in cells .
Industry: The compound is used in the manufacturing of various industrial products, including lubricants, fuels, and coatings, where it acts as an antioxidant to enhance the stability and longevity of the products .
Mechanism of Action
The antioxidant activity of 2,2’-Thiobis(4-tert-butyl-3,6-xylenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. The sulfur bridge in the molecule also plays a role in stabilizing the resulting phenoxyl radicals, preventing further oxidative reactions .
Molecular Targets and Pathways: The compound targets free radicals and reactive oxygen species (ROS) in various chemical and biological systems. By neutralizing these reactive species, it helps in protecting cells and materials from oxidative damage .
Comparison with Similar Compounds
- 2,2’-Thiobis(6-tert-butyl-p-cresol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-]
Uniqueness: Compared to similar compounds, 2,2’-Thiobis(4-tert-butyl-3,6-xylenol) exhibits superior antioxidant properties due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. The sulfur bridge also contributes to its unique ability to stabilize phenoxyl radicals, making it more effective in preventing oxidative degradation .
Properties
CAS No. |
84604-87-5 |
|---|---|
Molecular Formula |
C24H34O2S |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
4-tert-butyl-2-(5-tert-butyl-2-hydroxy-3,6-dimethylphenyl)sulfanyl-3,6-dimethylphenol |
InChI |
InChI=1S/C24H34O2S/c1-13-11-17(23(5,6)7)15(3)21(19(13)25)27-22-16(4)18(24(8,9)10)12-14(2)20(22)26/h11-12,25-26H,1-10H3 |
InChI Key |
FUPTXWRHSGBTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)SC2=C(C(=CC(=C2C)C(C)(C)C)C)O)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



